
3,4-Dichloro-2-methylcinnamic acid
Overview
Description
3,4-Dichloro-2-methylcinnamic acid is an organic compound with the molecular formula C10H8Cl2O2 It is a derivative of cinnamic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions and a methyl group at the 2 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichloro-2-methylcinnamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dichloro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic processes: Utilizing catalysts to enhance reaction rates and yields
Continuous flow reactors: For large-scale production with better control over reaction parameters
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Halogenation, nitration, or sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 3,4-Dichloro-2-methylbenzoic acid
Reduction: 3,4-Dichloro-2-methylbenzyl alcohol
Substitution: 3,4-Dichloro-2-methylbenzene derivatives
Scientific Research Applications
3,4-Dichloro-2-methylcinnamic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic effects in treating diseases
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance:
Antimicrobial activity: Disruption of bacterial cell membranes and inhibition of essential enzymes
Anticancer activity: Induction of apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorocinnamic acid
- 2-Methylcinnamic acid
- 3,4-Dimethylcinnamic acid
Comparison
3,4-Dichloro-2-methylcinnamic acid is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. Compared to 3,4-Dichlorocinnamic acid, the additional methyl group in this compound may enhance its lipophilicity and membrane permeability. In contrast, 2-Methylcinnamic acid lacks the chlorine atoms, which may result in different reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-Dichloro-2-methylcinnamic acid, and how can purity be validated?
Synthesis typically involves halogenation and alkylation of cinnamic acid derivatives. For example, chlorination of 2-methylcinnamic acid using chlorine gas or chlorinating agents (e.g., SOCl₂) under controlled conditions can yield the dichloro-substituted product. Purity validation requires a combination of techniques:
- HPLC : To quantify impurities and confirm retention time against a reference standard .
- NMR Spectroscopy : To verify structural integrity (e.g., characteristic peaks for Cl substituents at δ ~7.0–7.5 ppm for aromatic protons and δ ~2.5 ppm for the methyl group) .
- Melting Point Analysis : Consistency with literature values (e.g., 160–165°C for similar dichlorinated cinnamic acids) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should evaluate:
- Thermal Stability : Accelerated degradation tests at elevated temperatures (e.g., 40–60°C) using TGA/DSC .
- Photostability : Exposure to UV/VIS light to monitor degradation products via LC-MS .
- Humidity Sensitivity : Storage at 75% relative humidity with periodic HPLC analysis to detect hydrolysis .
Recommended storage: Dark, anhydrous conditions at 2–8°C to minimize decomposition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:
- Isomeric Purity : Ensure the compound is free of cis/trans isomers, which can be separated via chiral chromatography .
- Cell Line Specificity : Conduct dose-response assays across multiple cell lines (e.g., RAW 264.7 macrophages vs. HeLa) to identify context-dependent effects .
- Metabolic Stability : Use liver microsome assays to assess if observed activity is due to the parent compound or metabolites .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- QSAR Studies : Correlate substituent positions (e.g., Cl at C3/C4, methyl at C2) with logP and solubility using software like Schrödinger .
- Docking Simulations : Predict binding affinity to target proteins (e.g., COX-2 for anti-inflammatory applications) .
- ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability and cytochrome P450 interactions .
Q. What advanced analytical techniques are critical for characterizing degradation pathways of this compound?
- High-Resolution Mass Spectrometry (HR-MS) : Identify degradation products via exact mass matching .
- FT-IR Spectroscopy : Detect functional group changes (e.g., loss of carboxylic acid O-H stretches at ~2500–3300 cm⁻¹) .
- X-ray Crystallography : Resolve structural alterations in degraded crystals .
Q. Methodological Considerations
Q. How should researchers optimize reaction conditions to minimize byproducts during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance halogenation efficiency .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to improve regioselectivity for dichlorination .
- Real-Time Monitoring : Use in-situ FT-IR to track reaction progress and terminate at peak yield .
Q. What protocols ensure accurate quantification in biological matrices (e.g., plasma or tissue)?
- Sample Preparation : Solid-phase extraction (SPE) with C18 columns to isolate the compound from complex matrices .
- Internal Standards : Use deuterated analogs (e.g., D₃-3,4-Dichloro-2-methylcinnamic acid) for LC-MS/MS calibration .
- Validation Parameters : Include linearity (R² > 0.99), recovery (>85%), and LOQ (<10 ng/mL) per ICH guidelines .
Properties
IUPAC Name |
3-(3,4-dichloro-2-methylphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(3-5-9(13)14)2-4-8(11)10(6)12/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVQUPKVOPIRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)Cl)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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